molecular formula C18H28N2O3S B6769376 N-[(1-benzyl-2-methylpyrrolidin-2-yl)methyl]-1-(oxolan-3-yl)methanesulfonamide

N-[(1-benzyl-2-methylpyrrolidin-2-yl)methyl]-1-(oxolan-3-yl)methanesulfonamide

Cat. No.: B6769376
M. Wt: 352.5 g/mol
InChI Key: CYAHESIQTKTAFX-UHFFFAOYSA-N
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Description

N-[(1-benzyl-2-methylpyrrolidin-2-yl)methyl]-1-(oxolan-3-yl)methanesulfonamide is a complex organic compound that features a pyrrolidine ring, a benzyl group, and a methanesulfonamide moiety

Properties

IUPAC Name

N-[(1-benzyl-2-methylpyrrolidin-2-yl)methyl]-1-(oxolan-3-yl)methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28N2O3S/c1-18(15-19-24(21,22)14-17-8-11-23-13-17)9-5-10-20(18)12-16-6-3-2-4-7-16/h2-4,6-7,17,19H,5,8-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYAHESIQTKTAFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCN1CC2=CC=CC=C2)CNS(=O)(=O)CC3CCOC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1-benzyl-2-methylpyrrolidin-2-yl)methyl]-1-(oxolan-3-yl)methanesulfonamide typically involves multiple steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors, such as amino alcohols or amino acids, under acidic or basic conditions.

    Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction, where a benzyl halide reacts with the pyrrolidine derivative.

    Attachment of the Methanesulfonamide Moiety: The methanesulfonamide group can be attached through a sulfonylation reaction, where methanesulfonyl chloride reacts with the amine group of the pyrrolidine derivative in the presence of a base like triethylamine.

    Formation of the Oxolan Ring: The oxolan (tetrahydrofuran) ring can be introduced through a cyclization reaction involving a diol precursor under acidic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

N-[(1-benzyl-2-methylpyrrolidin-2-yl)methyl]-1-(oxolan-3-yl)methanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, potentially leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, which may reduce the sulfonamide group to an amine.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at the benzyl or pyrrolidine moieties, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.

    Substitution: Benzyl halides, sulfonyl chlorides, or other electrophiles/nucleophiles under appropriate conditions.

Major Products

    Oxidation: Sulfoxides, sulfones, or other oxidized derivatives.

    Reduction: Amines or other reduced derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

    Medicinal Chemistry: The compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological or inflammatory conditions.

    Biological Studies: It can be used to study the interactions of sulfonamide-containing compounds with biological targets, such as enzymes or receptors.

    Chemical Biology: The compound can serve as a probe to investigate the mechanisms of action of sulfonamide-based drugs.

    Industrial Applications: It may be used in the synthesis of more complex molecules or as an intermediate in the production of other chemical compounds.

Mechanism of Action

The mechanism of action of N-[(1-benzyl-2-methylpyrrolidin-2-yl)methyl]-1-(oxolan-3-yl)methanesulfonamide likely involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, potentially inhibiting their activity. The benzyl and pyrrolidine moieties may contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • N-[(1-benzylpyrrolidin-2-yl)methyl]-1-(oxolan-3-yl)methanesulfonamide
  • N-[(1-benzyl-2-methylpyrrolidin-2-yl)methyl]-1-(tetrahydrofuran-3-yl)methanesulfonamide
  • N-[(1-benzyl-2-methylpyrrolidin-2-yl)methyl]-1-(oxolan-2-yl)methanesulfonamide

Uniqueness

N-[(1-benzyl-2-methylpyrrolidin-2-yl)methyl]-1-(oxolan-3-yl)methanesulfonamide is unique due to its specific combination of functional groups, which may confer distinct biological activity and chemical reactivity compared to similar compounds. The presence of the oxolan ring, in particular, may influence the compound’s solubility and stability, making it a valuable scaffold for drug development.

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